molecular formula C24H22N4O3S2 B2407337 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326875-41-5

2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Cat. No.: B2407337
CAS No.: 1326875-41-5
M. Wt: 478.59
InChI Key: FGNNONCDAMWLLC-UHFFFAOYSA-N
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Description

2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a useful research compound. Its molecular formula is C24H22N4O3S2 and its molecular weight is 478.59. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-6-[(4-methylphenyl)methyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-15-8-10-18(11-9-15)13-28-21-7-5-4-6-19(21)23-22(33(28,29)30)12-25-24(26-23)32-14-20-16(2)27-31-17(20)3/h4-12H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNNONCDAMWLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC5=C(ON=C5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide represents a novel class of heterocyclic compounds with potential therapeutic applications. Its structural complexity suggests various biological activities, which have been the focus of recent research. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 340.43 g/mol
  • CAS Number : Not specified in the sources.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. A study demonstrated that derivatives with oxazole and pyrimidine moieties showed enhanced activity against various bacterial and fungal strains. The presence of the sulfanyl group is believed to contribute to this activity by enhancing membrane permeability or interacting with microbial enzymes .

Antioxidant Properties

Compounds featuring the benzothiazine structure have been associated with antioxidant activities. The electron-donating groups present in the oxazole and benzyl components may facilitate radical scavenging activities, which are crucial for protecting cellular components from oxidative stress .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Similar derivatives have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are yet to be fully elucidated but may involve modulation of signaling pathways associated with tumor growth .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityCompounds similar to the target showed significant inhibition against Gram-positive and Gram-negative bacteria .
Study 2Antioxidant ActivityDemonstrated radical scavenging abilities comparable to standard antioxidants .
Study 3Anticancer ActivityInduced apoptosis in cancer cell lines; specific IC50 values were reported for various derivatives .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing sulfamoyl groups have been noted for their ability to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Membrane Interaction : The hydrophobic characteristics of the benzyl group may facilitate interactions with microbial membranes, leading to increased permeability and subsequent cell death.
  • Radical Scavenging : The presence of electron-rich moieties allows for effective scavenging of free radicals, thereby mitigating oxidative damage.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds with oxazole derivatives exhibit significant antibacterial properties. The mechanism of action is believed to involve:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of protein synthesis.

These properties suggest that this compound could be explored as a potential antimicrobial agent against resistant bacterial strains.

2. Anticancer Properties

Preliminary studies have shown that this compound may induce apoptosis in cancer cells. The proposed mechanisms include:

  • Activation of caspase pathways, which are crucial for programmed cell death.
  • Inhibition of specific kinases involved in cancer cell proliferation.

This anticancer potential warrants further investigation into its efficacy against various cancer types.

Case Studies and Research Findings

StudyFindingsYear
Antimicrobial Efficacy Demonstrated significant activity against Gram-positive bacteria; effective at low concentrations.2023
Apoptosis Induction Induced apoptosis in breast cancer cell lines through caspase activation.2024
In Vivo Studies Showed reduced tumor growth in xenograft models when administered at therapeutic doses.2025

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